molecular formula C11H20N2O B1409148 (3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one CAS No. 1932230-82-4

(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one

Cat. No.: B1409148
CAS No.: 1932230-82-4
M. Wt: 196.29 g/mol
InChI Key: XNHYFVRFHZNZNS-VHSXEESVSA-N
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Description

(3’R,5’S)-5’-methyl-[1,3’-bipiperidin]-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’R,5’S)-5’-methyl-[1,3’-bipiperidin]-2-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes the reaction of a piperidine derivative with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3’R,5’S)-5’-methyl-[1,3’-bipiperidin]-2-one may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be advantageous for maintaining consistent product quality and reducing production time. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3’R,5’S)-5’-methyl-[1,3’-bipiperidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the compound. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(3’R,5’S)-5’-methyl-[1,3’-bipiperidin]-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3’R,5’S)-5’-methyl-[1,3’-bipiperidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, influencing biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (3’R,5’S)-5’-ethyl-[1,3’-bipiperidin]-2-one
  • (3’R,5’S)-5’-propyl-[1,3’-bipiperidin]-2-one

Uniqueness

(3’R,5’S)-5’-methyl-[1,3’-bipiperidin]-2-one stands out due to its specific methyl group positioning, which can significantly influence its chemical reactivity and biological activity compared to its ethyl or propyl counterparts. This unique feature makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-[(3R,5S)-5-methylpiperidin-3-yl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9-6-10(8-12-7-9)13-5-3-2-4-11(13)14/h9-10,12H,2-8H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHYFVRFHZNZNS-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 2
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 3
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 4
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 5
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one
Reactant of Route 6
(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one

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